The research on these compounds utilized advanced and rigorous methodologies. The following diagram outlines a generalized experimental workflow for the discovery and characterization of such fungal metabolites, synthesized from the protocols in the search results.
This workflow is supported by the following detailed methodologies from the research:
TriliR. [2] [3]The following table consolidates key quantitative findings from the biological evaluations, providing clear data for comparison.
| Compound | Assay / Model | Result / Value | Control / Benchmark |
|---|---|---|---|
| Acremopyran 11 [5] | Antifungal (MIC vs. C. gattii) | 2 μg/mL | Fluconazole: 8 μg/mL |
| Acremopyrans 16, 17 [5] | Antifungal (MIC vs. C. gattii) | 2-8 μg/mL | Fluconazole: 8 μg/mL |
| Acremopyrans 11, 16, 17 [5] | Antibacterial (MIC vs. B. subtilis) | 16 μg/mL | - |
| Ilicicolin A [1] | Cytotoxicity (IC50 in CRPC cells) | Low micromolar range (exact values in source) | - |
| Ilicicolin H [2] | Antifungal (IC50 vs. C. albicans bc1) | 2–3 ng/mL | - |
Ilicicolin C exerts its anti-prostate cancer effects primarily by targeting the PI3K/AKT/mTOR pathway, which is frequently aberrantly activated in prostate cancer and contributes to cell proliferation, survival, and resistance to treatment [1].
The diagram below summarizes the proposed mechanistic pathway of this compound.
The anti-cancer effects of this compound have been demonstrated through a series of in vitro and in vivo experiments, with key quantitative findings summarized in the table below.
| Experimental Model | Key Findings | Significance / Quantitative Data |
|---|---|---|
| In Vitro (PC-3 cells) [1] | Cytotoxic Effect | Induced cell death; most significant effect on PC-3 cells. |
| Inhibition of Proliferation | Reduced colony formation capacity of PC-3 cells. | |
| Inhibition of Migration | Suppressed migratory ability of PC-3 cells. | |
| Cell Cycle Arrest | Blocked cell cycle progression in PC-3 cells. | |
| Apoptosis Induction | Promoted programmed cell death in PC-3 cells. | |
| Molecular Interaction [1] | Target Binding | Directly bound to PI3K/AKT proteins. |
| Pathway Inhibition | Suppressed expression of p-PI3K, p-AKT, and p-mTOR proteins. | |
| In Vivo (Zebrafish Xenograft) [1] | Anti-Tumor Activity | Suppressed tumor progression in a PC-3 cell xenograft model. |
For researchers seeking to replicate or build upon these findings, here are the core methodologies used in the key experiments.
1. Cell Viability (MTT) Assay [1]
2. Clone Formation Assay [1]
3. Cell Migration Assay [1]
4. Flow Cytometry for Cell Cycle and Apoptosis [1]
5. Molecular Docking and Surface Plasmon Resonance (SPR) [1]
6. Western Blot Analysis [1]
7. In Vivo Zebrafish Xenograft Model [1]
This compound is part of a family of ascochlorin derivatives isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501 [1]. Another derivative, Ilicicolin A, has been shown to inhibit prostate cancer progression by suppressing a different target, the EZH2 signaling pathway, and can enhance the efficacy of the anti-androgen drug enzalutamide [2] [3]. This suggests that the ilicicolin family contains multiple compounds with distinct, promising mechanisms for combating prostate cancer.
The discovery that this compound specifically inhibits the PI3K/AKT/mTOR pathway is significant, as this pathway is a well-known driver of prostate cancer, particularly in advanced stages [1]. The experimental evidence from cell lines and the zebrafish model provides a strong foundation for future research. The compound's reported potential for good oral absorption in silico models further enhances its promise as a candidate for drug development [1].
Ilicicolin C is a promising marine-derived compound that demonstrates significant anti-cancer activity through potent inhibition of the PI3K/AKT/mTOR signaling pathway. Isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501, this ascochlorin derivative has recently been characterized as an effective suppressor of prostate cancer progression via targeted interference with this critically important oncogenic pathway. The compound exhibits broad-spectrum activity across multiple cancer hallmarks including proliferation, apoptosis resistance, and metastatic potential. Research findings indicate that this compound directly binds to PI3K/AKT proteins, inhibits downstream signaling transduction, and demonstrates favorable pharmacokinetic properties in preclinical models. This comprehensive review details the molecular mechanisms, experimental validation, and therapeutic potential of this compound as a novel candidate for targeted cancer therapy, with particular emphasis on prostate cancer applications.
The PI3K/AKT/mTOR pathway represents one of the most frequently dysregulated signaling networks in human cancers, functioning as a master regulator of cell survival, growth, proliferation, and metabolism. This highly conserved intracellular pathway transduces signals from receptor tyrosine kinases (RTKs) through a cascade of phosphorylation events:
Dysregulation of the PI3K/AKT/mTOR pathway occurs through multiple mechanisms across various cancer types, making it a prime therapeutic target. Common oncogenic alterations include:
In prostate cancer specifically, PI3K pathway activation is associated with disease progression, metastasis, and resistance to androgen deprivation therapy, with alterations detected in approximately 49% of metastatic castration-resistant cases [3].
This compound is an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501. While initially recognized for its anti-inflammatory properties, recent investigations have revealed its potent anti-cancer activities through targeted inhibition of the PI3K/AKT/mTOR signaling cascade [4]. The compound demonstrates particularly strong effects against prostate cancer models, with the most significant cytotoxicity observed in PC-3 cell lines [4].
This compound exerts its therapeutic effects through multi-level inhibition of the PI3K/AKT/mTOR pathway:
The following diagram illustrates the PI3K/AKT/mTOR pathway and this compound's mechanism of action:
Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition Mechanism. This compound directly targets multiple nodes (PI3K, AKT, mTOR) in this critically important oncogenic signaling cascade. Created with DOT language.
Comprehensive cell-based assays have demonstrated the multi-faceted anti-cancer properties of this compound across various prostate cancer models:
Table 1: In Vitro Anti-Cancer Effects of this compound in Prostate Cancer Models
| Experimental Assay | Cell Line | Key Findings | Significance |
|---|---|---|---|
| MTT Cell Viability | PC-3, other prostate cancer lines | Dose-dependent cytotoxic effects; most potent activity in PC-3 cells | IC₅₀ values demonstrate strong potency against prostate cancer cells [4] |
| Clone Formation | PC-3 | Significant inhibition of colony formation capacity | Demonstrates anti-proliferative effects at sub-cytotoxic concentrations [4] |
| Flow Cytometry Analysis | PC-3 | Cell cycle arrest and induction of apoptosis | Mechanisms include disruption of cell cycle progression and activation of programmed cell death [4] |
| Real-Time Cell Analysis | PC-3 | Inhibition of cell migration capacity | Suggests anti-metastatic potential through impairment of migratory behavior [4] |
| Western Blot Analysis | PC-3 | Downregulation of PI3K, AKT, mTOR protein expression; modulation of downstream pathway effectors | Confirms target engagement and pathway inhibition at molecular level [4] |
Preclinical validation of this compound's efficacy extends to in vivo models with promising results:
Objective: To predict the binding affinity and interaction模式 between this compound and PI3K/AKT proteins.
Protocol:
Objective: To experimentally validate binding interactions and determine kinetic parameters.
Protocol:
Objective: To assess compound cytotoxicity and determine IC₅₀ values.
Protocol:
Objective: To evaluate effects of this compound on PI3K/AKT/mTOR pathway components and downstream targets.
Protocol:
Table 2: Key Antibodies for PI3K/AKT/mTOR Pathway Analysis
| Target | Phosphorylation Site | Function | Commercial Sources |
|---|---|---|---|
| AKT | Ser473 | Marker of full AKT activation | Cell Signaling Technology [4] |
| mTOR | Ser2448 | Indicator of mTORC1 activity | Cell Signaling Technology [4] |
| S6K | Thr389 | Downstream mTORC1 substrate | Cell Signaling Technology [4] |
| 4EBP1 | Thr37/46 | Regulator of translation initiation | Cell Signaling Technology [4] |
| β-actin | N/A | Loading control | Sigma-Aldrich [4] |
The development landscape for PI3K/AKT/mTOR pathway inhibitors includes several approved therapeutics and investigational compounds:
Table 3: FDA-Approved PI3K/AKT/mTOR Pathway Inhibitors in Oncology
| Drug Name | Molecular Target | FDA Approval Year | Indications | Clinical Trial Reference |
|---|---|---|---|---|
| Alpelisib (Piqray) | PI3Kα | 2019 | HR+/HER2- breast cancer with PIK3CA mutations | NCT02437318 (Phase III) [6] |
| Idelalisib (Zydelig) | PI3Kδ | 2014 | CLL, FL, SLL | NCT01539512 (Phase III) [6] |
| Copanlisib (Aliqopa) | PI3Kδ, PI3Kα | 2017 | Relapsed follicular lymphoma | NCT01660451 (Phase II) [6] |
| Duvelisib (Copiktra) | PI3Kδ, PI3Kγ | 2018 | Relapsed CLL/SLL, FL | NCT02004522 (Phase III) [6] |
| Umbralisib (Ukoniq) | PI3Kδ, CK1ε | 2021 | MZL and FL | NCT02793583 (Phase II/III) [6] |
| Everolimus (Afinitor) | mTORC1, mTORC2 | 2009 | Multiple cancers including breast, NET, RCC | Multiple Phase III trials [6] |
| Temsirolimus (Torisel) | mTORC1, mTORC2 | 2007 | Advanced renal cell carcinoma | NCT00065468 (Phase III) [6] |
This compound represents a distinct therapeutic approach with its natural product origin and multi-target inhibition capability. Unlike isoform-specific PI3K inhibitors (e.g., idelalisib targeting PI3Kδ), this compound appears to exert broader activity against multiple nodes within the pathway. This multi-target approach may potentially overcome the compensatory mechanisms and adaptive resistance that often limit the efficacy of single-node inhibitors [4] [2].
The experimental profile of this compound suggests several potential advantages as a cancer therapeutic candidate:
Despite promising preliminary data, several questions remain to be addressed before clinical translation:
To advance the development of this compound, the following investigations are recommended:
The search results detail significant findings for Ilicicolin A (Ili-A), an ascochlorin derivative. Although not the exact compound you inquired about, its mechanisms provide a valuable reference point for the Ilicicolin family.
The following table summarizes the key anticancer mechanisms identified for Ilicicolin A:
| Compound & Source | Cancer Model Studied | Proposed Primary Mechanism | Key Experimental Findings |
|---|
| Ilicicolin A (from coral-derived fungus Acremonium sclerotigenum) [1] | Castration-Resistant Prostate Cancer (CRPC) [1] | Inhibition of EZH2 (Enhancer of Zeste Homolog 2) protein [1] | - Reduces EZH2 protein levels [1]
Since the direct data on Ilicicolin C is limited, the methodologies from the search results can serve as a robust technical guide for designing experiments to investigate its effects.
A generalized workflow for assessing these mechanisms, synthesized from the protocols in the search results, involves the following stages:
Below are the detailed methodologies for the key experiments outlined in the workflow:
Cell Viability and Cytotoxicity (Prerequisite Assay)
Apoptosis Detection via Flow Cytometry
Cell Cycle Analysis via Flow Cytometry
Western Blot Analysis for Mechanism
Given the lack of specific data on this compound, here are potential paths forward for your research:
Surface Plasmon Resonance (SPR) is a powerful optical technique used for real-time, label-free detection of molecular interactions, ideal for quantifying binding kinetics and affinity [1]. The following workflow outlines a typical SPR experiment, based on general principles from the search results [1] [2].
The table below details the key reagents and buffers required for an SPR assay [1].
| Component Type | Specific Examples |
|---|---|
| Sensor Chip | CM5 research grade (carboxymethylated dextran matrix) |
| Running Buffers | HBS-N (0.15 M NaCl, 0.01 M HEPES, pH 7.4), HBS-EP (HBS-N with 3 mM EDTA & 0.005% surfactant P20) |
| Coupling Reagents | EDC (0.4 M), NHS (0.1 M), Ethanolamine-HCl (1.0 M, pH 8.5) for amine coupling |
| Immobilization Buffers | 10 mM Sodium Acetate (pH 4.0-5.5), 10 mM Sodium Tetraborate (pH 8.5) |
| Regeneration Solutions | 10 mM Glycine-HCl (pH 1.5-3.0), 50 mM NaOH |
Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) to a target protein [3]. The general workflow is as follows.
Key parameters and software used in molecular docking studies are summarized below [4] [5] [3].
| Aspect | Common Tools & Parameters |
|---|---|
| Protein Preparation | Protein Preparation Wizard (Schrödinger), SwissPDBViewer; steps: add hydrogens, assign charges, optimize H-bond network, energy minimization [3] [6]. |
| Ligand Preparation | ChemSketch, LigPrep (Schrödinger), Open Babel; steps: geometry optimization, generate tautomers/stereoisomers [3] [6]. |
| Docking Software | AutoDock Vina, Glide (Schrödinger), MOE (Molecular Operating Environment) [5] [3] [7]. |
| Key Scoring Parameters | Binding affinity (kcal/mol), Inhibition constant (Ki), Root-mean-square deviation (RMSD) [5]. |
| Interaction Analysis | Discovery Studio Visualizer, MOE; analyze H-bonds, hydrophobic, ionic, and pi-pi interactions [5] [7]. |
While data for Ilicicolin C was unavailable, research on structurally related molecules can offer valuable insights.
Given the lack of direct data, your research on this compound can proceed by:
This compound represents a promising marine-derived compound belonging to the broader class of ascochlorin derivatives, which are uniquely structured polyketide-terpenoid hybrids primarily isolated from filamentous fungi. This specific compound was isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501, demonstrating the immense potential of marine ecosystems as sources of novel therapeutic agents [1]. Ascochlorin derivatives have attracted significant research attention due to their diverse pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-trypanosome properties [2]. These compounds are characterized structurally by the presence of an orsellinic acid unit combined with a sesquiterpene moiety, creating a versatile chemical scaffold that can be classified into three main chemotypes: linear type (approximately 30%), monocyclic type (approximately 65%), and the rare bicyclic type (approximately 0.6%) [2].
The discovery of this compound comes at a critical time in oncology drug development, particularly for challenging malignancies such as prostate cancer. While previously known for its anti-inflammatory activity, recent investigations have revealed its potent cytotoxic effects against cancer cells, especially prostate cancer models [1]. The structural uniqueness of this compound and its mechanism of action differentiate it from other therapeutic options, positioning it as a promising candidate for anti-prostate cancer drug development. This comprehensive technical review synthesizes current research on this compound, with particular emphasis on its mechanisms, efficacy data, experimental protocols, and potential clinical applications.
This compound exerts its anti-prostate cancer effects primarily through potent inhibition of the PI3K/AKT/mTOR signaling pathway, which represents a crucial regulatory axis frequently dysregulated in prostate cancer progression. The aberrant activation of this pathway serves as a key driving factor in the development and advancement of prostate malignancies, making its targeted inhibition a viable therapeutic strategy [1]. Through comprehensive molecular docking studies and surface plasmon resonance technology, researchers have demonstrated that this compound directly binds to PI3K/AKT proteins, effectively disrupting their signaling function [1]. This direct interaction was further validated by western blot analyses, which confirmed that this compound treatment significantly suppresses expression of PI3K, AKT, and mTOR proteins while also modulating the expression of downstream effectors in this critical pathway [1].
The inhibition of this signaling cascade results in multifaceted anti-tumor effects, including cell cycle arrest, induction of apoptosis, and suppression of migratory capacity in prostate cancer cells [1]. The most pronounced effects were observed in PC-3 cells, an established model for advanced prostate cancer. The ability to simultaneously target multiple nodes within this critically important pathway positions this compound as a promising therapeutic candidate, particularly for aggressive or treatment-resistant forms of prostate cancer where conventional therapies often show limited efficacy.
Interestingly, related compounds in the ascochlorin family demonstrate complementary mechanisms that may have implications for combination therapies. Ilicicolin A, another ascochlorin derivative from the same fungal source, exhibits potent activity against castration-resistant prostate cancer (CRPC) through a distinct but potentially synergistic mechanism—suppression of the EZH2 signaling pathway [3] [4]. EZH2, the catalytic subunit of the polycomb repressive complex 2 (PRC2), plays a critical role in prostate cancer progression and therapy resistance by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes [3].
Ilicicolin A effectively reduces EZH2 protein levels and disrupts its binding to promoter regions of critical genes including the androgen receptor (AR), polo-like kinase-1, and aurora kinase A [3]. This mechanism is particularly relevant in the context of enzalutamide resistance, as EZH2 inhibition has been shown to restore sensitivity to this second-generation antiandrogen therapy. The convergence of different ascochlorin derivatives on complementary pathways suggests the potential for developing combination strategies that simultaneously target both the PI3K/AKT/mTOR and EZH2 signaling axes, potentially addressing the complex heterogeneity of advanced prostate cancer.
Figure 1: Molecular Mechanisms of this compound and Ilicicolin A in Prostate Cancer. This compound primarily inhibits the PI3K/AKT/mTOR pathway, while Ilicicolin A suppresses EZH2 signaling, representing complementary anti-cancer mechanisms.
Comprehensive in vitro assessments have demonstrated the potent anti-prostate cancer activity of this compound across multiple cellular processes fundamental to cancer progression. Through MTT assays, researchers established that this compound exhibits significant cytotoxic effects against prostate cancer cells, with particularly pronounced activity against the PC-3 cell line, indicating potential specificity for advanced disease models [1]. Plate clone-formation assays revealed the compound's capacity to inhibit cellular proliferation in a dose-dependent manner, effectively reducing the clonogenic potential of treated cells—a key indicator of long-term anti-tumor efficacy [1].
Further mechanistic insights were gained through flow cytometry analyses, which demonstrated that this compound effectively induces apoptosis in PC-3 cells while also causing cell cycle arrest at specific checkpoints [1]. Real-time cell analysis technology provided additional evidence of the compound's ability to suppress migratory behavior in prostate cancer cells, suggesting potential utility in inhibiting metastatic dissemination—a critical clinical challenge in advanced prostate cancer management [1]. These multifaceted anti-cancer activities, simultaneously targeting multiple hallmarks of cancer, position this compound as a promising therapeutic candidate worthy of further development.
The promising in vitro findings for this compound have been substantiated by compelling in vivo evidence from zebrafish xenograft models, which confirmed significant anti-tumor activity in a whole-organism context [1]. This model provides a valuable intermediate platform between conventional cell culture and mammalian systems, offering insights into compound behavior in a more biologically complex environment while permitting higher-throughput screening. Importantly, pharmacokinetic simulations using QikProp software predicted that this compound possesses favorable oral absorption characteristics, a potentially valuable attribute for future clinical translation where oral administration is often preferred for chronic dosing regimens in cancer therapy [1].
Complementary evidence for the therapeutic potential of related compounds comes from studies on Ilicicolin A, which demonstrated synergistic activity when combined with enzalutamide in castration-resistant prostate cancer models [3]. This combination approach effectively suppressed tumor growth in scenarios where single-agent therapy showed limited efficacy, suggesting a viable strategy for overcoming treatment resistance in advanced disease. The demonstrated ability of ascochlorin derivatives to enhance the efficacy of established therapeutics highlights their potential value within combination therapy regimens rather than as standalone agents.
Table 1: Experimental Efficacy Data for this compound in Prostate Cancer Models
| Experimental Model | Assay Type | Key Findings | Significance | Reference |
|---|---|---|---|---|
| PC-3 Cells | MTT Assay | Cytotoxic effects | Most significant effect on PC-3 cells | [1] |
| PC-3 Cells | Plate Clone-Formation Assay | Inhibited proliferation | Dose-dependent reduction in clonogenicity | [1] |
| PC-3 Cells | Flow Cytometry | Induced apoptosis and cell cycle arrest | Promotes programmed cell death | [1] |
| PC-3 Cells | Real-time Cell Analysis | Suppressed migration | Potential inhibition of metastasis | [1] |
| Molecular Studies | Surface Plasmon Resonance | Binding to PI3K/AKT proteins | Direct target engagement | [1] |
| Protein Analysis | Western Blot | Inhibited PI3K/AKT/mTOR expression | Pathway suppression confirmed | [1] |
| In Vivo Model | Zebrafish Xenograft | Anti-tumor activity | Efficacy in whole-organism context | [1] |
| Pharmacokinetics | QikProp Software | Well absorbed orally | Favorable drug-like properties | [1] |
Table 2: Antibacterial Activity of Selected Ascochlorin Analogs
| Compound | Structural Type | Bacterial Strain | MIC Value (μg/mL) | Reference |
|---|---|---|---|---|
| Acremochlorin Q (3) | Linear type | Staphylococcus aureus | 2-16 | [2] |
| Acremochlorin Q (3) | Linear type | Bacillus cereus | 2-16 | [2] |
| Compound 9 | Known ascochlorin analog | Staphylococcus aureus | 2-16 | [2] |
| Compound 9 | Known ascochlorin analog | Bacillus cereus | 2-16 | [2] |
The isolation of this compound begins with the fermentation process of the source fungus Acremonium sclerotigenum GXIMD 02501. The detailed methodology involves culturing the fungal strain on a nutrient-limited medium typically consisting of soluble starch (10 g), bacterial peptone (1 g), sea salt (20 g) in 1 L of H2O, inoculated at room temperature using numerous Erlenmeyer flasks to achieve sufficient biomass [3]. Following an appropriate incubation period, the fermented cultures undergo extraction procedures using ethyl acetate (EtOAc) as the primary solvent system, typically performed three times with equal volumes to ensure comprehensive extraction of secondary metabolites [2]. The combined organic extracts are then concentrated under vacuum to obtain a crude extract, which serves as the starting material for subsequent purification steps.
The purification process employs a multi-step chromatographic approach beginning with normal silica gel chromatography using gradient elution with petroleum ether, dichloromethane, and methanol to fractionate the crude extract [2]. Further separation of the active fractions typically involves octadecylsilane (ODS) column chromatography with a water-methanol gradient system, followed by additional purification using preparative high-performance liquid chromatography (HPLC) with specified conditions such as MeCN-H2O mobile phases with 0.1% formic acid, flow rates of 4 mL/min, and detection at 205 nm and 254 nm [2]. The purity of the isolated compound is confirmed by analytical HPLC, with Ilicicolin A (a structurally similar compound) demonstrating ≥95% purity using these methods [3]. The chemical structure is ultimately determined through comprehensive spectroscopic analysis including NMR and mass spectrometry, with comparison to literature data [3].
The assessment of anti-cancer activity for this compound employs a multiparametric in vitro approach utilizing various established techniques. The MTT assay serves as the primary method for evaluating cell viability, wherein cells are seeded in 96-well plates at optimized densities (typically 500-1,000 cells per well) and exposed to serially diluted compounds for specified durations (often 4 days) before adding MTT reagents and measuring luminescence or absorbance [3]. The clonogenic survival assay provides insights into long-term proliferation potential, where 500 cells are seeded in six-well plates and cultured for 10-14 days with regular medium changes and compound application, followed by fixation with 4% paraformaldehyde and staining with crystal violet to visualize and quantify colonies [3].
For mechanistic insights, flow cytometry analysis is employed to evaluate apoptosis and cell cycle distribution. Cells are treated with compounds for specified durations (typically 48 hours), harvested, and processed using appropriate staining protocols such as annexin V/propidium iodide for apoptosis assessment or DNA-binding dyes for cell cycle analysis [3]. Real-time cell analysis technology facilitates continuous monitoring of cellular responses, including migration and proliferation kinetics, without the need for endpoint assays [1]. Complementary molecular docking studies utilize specialized software to model interactions between this compound and target proteins like PI3K/AKT, while surface plasmon resonance provides quantitative data on binding affinity and kinetics [1]. Finally, western blot analysis confirms effects on target pathways, with cells treated for 48 hours before lysis in RIPA buffer with protease inhibitors, followed by standard protein separation, transfer, and detection protocols [3].
Figure 2: Comprehensive Workflow for this compound Isolation and Anti-Cancer Evaluation. The process encompasses fungal fermentation, compound purification, and multi-faceted pharmacological assessment.
The biosynthetic pathway of ascochlorin derivatives like this compound represents a fascinating example of fungal metabolic engineering, involving coordinated action of multiple enzymatic systems. These compounds are classified as meroterpenoids—hybrid natural products derived from mixed polyketide-terpenoid biosynthesis [5]. Genomic analyses of producing fungi have revealed that the core scaffold originates from the convergence of two fundamental metabolic pathways: the polyketide pathway producing orsellinic acid, and the mevalonate pathway generating the sesquiterpene precursor farnesyl diphosphate [5]. The key biosynthetic step involves prenyl transferase-mediated coupling of these two moieties, followed by various cyclization, oxidation, and tailoring reactions that generate the structural diversity observed within the ascochlorin family [5].
Advances in genome mining techniques have enabled the identification of the dedicated biosynthetic gene clusters responsible for ascochlorin production in various fungal species. These clusters typically encode several key enzymes including non-reducing polyketide synthases (NR-PKS) for orsellinic acid formation, UbiA-family prenyltransferases for the coupling reaction, and various oxidoreductases and tailoring enzymes that introduce structural modifications [5]. The characterized gene cluster for related compound phenylspirodrimanes (which share the early biosynthetic steps with ascochlorins) provides valuable insights into the molecular genetics underlying production of these metabolites [5]. Understanding these biosynthetic pathways creates opportunities for metabolic engineering approaches to enhance production yields or generate novel analogs through biosynthetic engineering.
For heterologous production, researchers have successfully expressed ascochlorin biosynthetic genes in alternative fungal hosts such as Aspergillus sojae, which offers the advantage of low endogenous secondary metabolite interference [6]. This strategy has enabled production of both ilicicolin A and ascofuranone, though interestingly, adequate chloride ion concentration in the medium was found to be essential for efficient production [6]. Further yield improvements have been achieved through multi-copy integration of genes encoding rate-determining enzymes like AscD, highlighting the potential of synthetic biology approaches for overcoming natural production limitations [6]. These biotechnological advances address a critical challenge in natural product development—ensuring sustainable and scalable compound supply for comprehensive pharmacological evaluation and potential clinical translation.
The compelling preclinical evidence for this compound's anti-prostate cancer activity, combined with its novel mechanism of action, positions this marine-derived compound as a promising candidate for further therapeutic development. Its ability to simultaneously target multiple aspects of cancer cell pathophysiology—including proliferation, survival, and migration—through inhibition of the strategically important PI3K/AKT/mTOR pathway addresses a critical therapeutic need in advanced prostate cancer management [1]. The complementary activity of Ilicicolin A against the EZH2 signaling axis in castration-resistant disease models further expands the therapeutic potential of the ascochlorin derivative class [3] [4]. Particularly noteworthy is the demonstrated synergistic potential between Ilicicolin A and enzalutamide, suggesting a viable strategy for overcoming treatment resistance in advanced disease [3].
Future research directions should prioritize mechanism optimization through structure-activity relationship studies to enhance potency and selectivity while minimizing potential off-target effects. Additionally, comprehensive ADMET profiling in higher mammalian systems will be essential to fully evaluate the therapeutic index and drug-like properties of these compounds. The documented antibacterial activity of certain ascochlorin analogs against pathogens like Staphylococcus aureus and Bacillus cereus with MIC values ranging from 2-16 μg/mL [2] suggests potential for multifunctional application in oncology, particularly given the emerging understanding of the microbiome's influence on cancer therapy outcomes. From a production perspective, the successful heterologous expression of biosynthetic genes in alternative fungal hosts [6] provides a viable pathway for ensuring compound supply, while also creating opportunities for bioengineering novel analogs with optimized pharmacological properties.
Table 3: Current Challenges and Future Research Directions for this compound Development
| Challenge Category | Specific Issue | Potential Solution | Research Priority |
|---|---|---|---|
| Compound Supply | Limited natural production | Heterologous expression in Aspergillus sojae [6] | High |
| Structural Optimization | Unknown structure-activity relationships | Synthetic analog generation and testing | High |
| Pharmacokinetics | Unconfirmed ADME properties in mammals | Advanced PK/PD studies in rodent models | Medium |
| Therapeutic Index | Potential off-target effects | Selectivity profiling against kinase panels | High |
| Clinical Translation | Lack of formulation development | Nanoformulation or prodrug strategies | Medium |
| Combination Therapy | Unclear optimal partner drugs | Systematic combination screening | Medium |
| Biomarker Identification | Patient stratification needs | Correlation of response with pathway activation | Medium |
| Production Scale-up | Laboratory-scale isolation | Metabolic engineering and fermentation optimization | High |
Ilicicolin H is a potent antifungal compound produced by various fungi, including Trichoderma reesei [1] [2] [3]. Its biosynthesis is directed by a core set of genes within a BGC. The table below summarizes the key enzymes and their functions identified in the T. reesei BGC, which is highly conserved across different fungal species [1] [2].
| Gene Name | Protein Designation | Enzyme Function | Role in Ilicicolin H Biosynthesis |
|---|---|---|---|
| triliA | TriliA | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | Assembles the polyketide backbone and incorporates a tyrosine residue [1] [2]. |
| triliB | TriliB | trans-acting Enoyl Reductase | Supports the PKS in building the polyketide chain [1] [2]. |
| triliC | TriliC | Cytochrome P450 | Catalyzes the ring expansion of a tetramic acid intermediate to form the pyridone moiety [1] [2]. |
| triliD | TriliD | Diels-Alderase | Likely catalyzes the intramolecular Diels-Alder reaction that forms the decalin ring system [1] [2]. |
| triliE | TriliE | Epimerase | Catalyzes the epimerization of 8-epi-ilicicolin H to the final product, ilicicolin H [1]. |
| triliR | TriliR | Transcription Factor | A pathway-specific regulator; its overexpression activates the entire silent BGC [1] [2] [4]. |
A common challenge in natural product discovery is that many BGCs are "silent" and not expressed under standard laboratory conditions. Here are key methodologies used to activate and study the ilicicolin BGC.
The primary method to activate the ilicicolin BGC in T. reesei is the overexpression of the pathway-specific transcription factor, TriliR [1] [2] [4].
An alternative approach is the heterologous expression of the BGC in a different, well-characterized fungal host.
Advanced genome-editing tools like CRISPR/Cas9 are employed for precise genetic manipulations.
The following diagram illustrates the logical workflow for activating and studying the ilicicolin BGC using a combination of these techniques.
Experimental workflow for activating the ilicicolin biosynthetic gene cluster.
By activating the native BGC in T. reesei, researchers not only produced ilicicolin H but also discovered a novel member of the family, ilicicolin K [1] [2] [6].
The table below summarizes key quantitative findings from the research.
| Parameter | Ilicicolin H | Ilicicolin K | Notes / Source |
|---|---|---|---|
| Antifungal IC₅₀ | 2–3 ng mL⁻¹ (vs. C. albicans) [2] | Moderate activity (vs. C. auris) [1] | Ilicicolin H is highly potent against fungi. |
| Production Host | Engineered T. reesei (TriliR OE) [1] | Engineered T. reesei (TriliR OE) [1] | "High-yield production" was reported. |
| Related Compound | Ilicicolin J (from heterologous expression) [5] | – | MIC: 6.3 μg/mL [5]. |
| Research Aspect | Application and Utility in Zebrafish | Key Advantages of the Model |
|---|---|---|
| Xenograft Studies | Studying human prostate cancer cell proliferation, migration, and metastasis after implantation [1] [2]. | High-throughput capacity; optical transparency for real-time imaging of cancer cell behavior [1] [2] [3]. |
| Drug Discovery & Screening | High-throughput screening of compound libraries for efficacy against prostate cancer [1] [4]. | Small size, low cost; enables rapid, large-scale evaluation of drug responses [1] [2]. |
| Toxicity & Safety Studies | Evaluation of therapeutic toxicity and side effects in a whole vertebrate system [1] [5]. | High fecundity allows for toxicity assessment in multi-well assays; highly conserved biological pathways [5]. |
| Signaling Pathway Analysis | Defining and validating molecular signaling pathways involved in prostate cancer pathogenesis and treatment response [1]. | High degree of evolutionary conservation of cancer-related genes and pathways between humans and zebrafish [2]. |
The following diagram outlines a generalized workflow for evaluating a compound like Ilicicolin C in a zebrafish xenograft model, based on standard protocols.
Zebrafish xenograft workflow for drug evaluation.
casper strain, which remains transparent into adulthood, is optimal for long-term studies [2].The response to any anti-cancer compound, including this compound, likely involves key cellular pathways. The diagram below visualizes pathways frequently dysregulated in prostate cancer that are also conserved in zebrafish.
Key prostate cancer pathways for drug investigation.
While powerful, the zebrafish model has limitations to consider in your experimental design:
Ilicicolin C is a marine-derived compound isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501. Recent studies have identified it as a potent inhibitor of the PI3K/AKT/mTOR pathway, a frequently dysregulated signaling cascade in prostate cancer pathogenesis. [1] This application note provides a detailed methodology for evaluating the cytotoxic and anti-proliferative effects of this compound on prostate cancer cells using the MTT assay, a cornerstone colorimetric technique for assessing cell viability and metabolic activity. [2] [3]
The protocol is designed for researchers and drug development professionals seeking to investigate novel anticancer agents, providing a standardized approach for generating reliable, reproducible data on compound cytotoxicity and potency.
This compound is an ascochlorin derivative that has demonstrated significant cytotoxic effects against prostate cancer cells, particularly against the PC-3 cell line. Mechanistic studies reveal that it induces cell cycle arrest and apoptosis by binding to PI3K/AKT proteins and inhibiting the subsequent signaling cascade. This leads to the downregulation of key proteins in the PI3K/AKT/mTOR axis. [1] The zebrafish xenograft model has further confirmed its anti-tumor efficacy in vivo, highlighting its potential as a lead compound for drug development. [1]
The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common driver in many cancers, making it a prime therapeutic target. This compound exerts its effect by directly interacting with components of this pathway.
The diagram below illustrates the signaling pathway and mechanism of action for this compound:
The MTT assay is a colorimetric method that measures the metabolic activity of cells. The core principle involves the reduction of yellow, water-soluble 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple, insoluble formazan crystals by NAD(P)H-dependent oxidoreductase enzymes primarily active in viable cells. [3] [4] [5] The resulting formazan product is then solubilized, and its concentration is quantified by measuring absorbance at around 570 nm. The absorbance value is directly proportional to the number of viable, metabolically active cells in the culture. [3] [5]
Recent research has quantitatively characterized the effects of this compound on prostate cancer cells. The table below summarizes the key findings from these investigations:
Table 1: Summary of Experimental Findings on this compound in Prostate Cancer Research
| Experimental Model | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Cytotoxicity (MTT Assay) | PC-3 Prostate Cancer Cells | This compound showed significant cytotoxic effects. The PC-3 line was the most sensitive. | [1] |
| Proliferation Assay | PC-3 Cells | This compound effectively inhibited cell proliferation. | [1] |
| Migration Assay | PC-3 Cells | The compound suppressed the migratory capacity of cancer cells. | [1] |
| Apoptosis & Cell Cycle | PC-3 Cells | This compound induced apoptosis and caused cell cycle arrest. | [1] |
| Target Binding | PI3K/AKT Proteins | Molecular docking and SPR confirmed direct binding to PI3K/AKT. | [1] |
| Pathway Analysis | PC-3 Cells | Western blot showed inhibition of PI3K, AKT, and mTOR protein expression. | [1] |
| In Vivo Validation | Zebrafish Xenograft Model | Confirmed anti-prostate cancer activity in a live animal model. | [1] |
% Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Cell Control) × 100% Cytotoxicity = 100 - % Cell Viability [3]The following workflow diagram summarizes the entire MTT assay procedure:
Table 2: Troubleshooting Guide for the MTT Assay
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Signal/Absorbance | Too few cells; short MTT incubation. | Increase seeding density; extend MTT incubation time (up to 4 hours). [6] |
| High Background | Serum or phenol red interference; precipitated crystals. | Use serum-free medium during MTT incubation; ensure complete solubilization of crystals. [3] |
| High Variation Between Replicates | Inconsistent cell seeding or pipetting. | Ensure a homogeneous cell suspension when seeding; calibrate pipettes and train on technique. |
| Precipitate Formation After Solubilization | Incompatibility of solubilization solution with medium components. | Remove as much medium as possible before adding the solubilization solution. [6] |
The MTT assay provides a robust and quantitative method to validate the in vitro cytotoxicity of this compound, aligning with findings from other mechanistic studies such as clone-formation, flow cytometry, and Western blot assays. [1] The inhibition of the PI3K/AKT/mTOR pathway by this compound not only reduces cell viability but also suppresses proliferation and migration, positioning it as a promising multi-target agent for prostate cancer therapy. [1]
Compared to other members of the ilicicolin family, such as ilicicolin H and the newly discovered ilicicolin K (which exhibit potent antifungal activity), this compound appears to have distinct biological activities and molecular targets, underscoring the therapeutic potential of this class of natural products. [8] [9]
This application note outlines a standardized and detailed protocol for employing the MTT assay to evaluate the cytotoxic effects of this compound on prostate cancer cells. The methodology is consistent with established best practices for cell viability assays [2] [3] [5] and is directly applicable to the study of this novel compound. The demonstrated efficacy of this compound against prostate cancer models, coupled with this reliable testing protocol, provides a solid foundation for its further development as a potential anticancer therapeutic.
This protocol, based on established methodology [1] [2], assesses the long-term ability of a single cell to proliferate, indicating reproductive cell death after treatment.
Prostate cancer biology offers relevant contexts for applying the clonogenic assay.
While specific data for this compound is unavailable, the table below outlines how to structure results. You would populate it with data from your experiments, treating different prostate cancer cell lines (e.g., LNCaP, PC-3, 22Rv1) with a range of this compound concentrations.
Table: Framework for Reporting Clonogenic Assay Results with this compound
| Cell Line | This compound Concentration (µM) | Average Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
|---|---|---|---|---|
| LNCaP | 0.0 (Control) | To be measured | To be calculated | 1.0 |
| 1.0 | To be measured | To be calculated | To be calculated | |
| 5.0 | To be measured | To be calculated | To be calculated | |
| PC-3 | 0.0 (Control) | To be measured | To be calculated | 1.0 |
| 1.0 | To be measured | To be calculated | To be calculated | |
| 5.0 | To be measured | To be calculated | To be calculated |
Formulas for Calculation:
The following diagram illustrates the key stages of the clone-formation assay workflow.
Clonogenic Assay Workflow
To advance your research on this compound, I suggest these steps:
This compound is a promising marine-derived compound that has recently emerged as a potential therapeutic agent for prostate cancer. This natural product is an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501. While initially recognized for its anti-inflammatory properties, recent investigations have revealed its potent anti-cancer activities, particularly against prostate cancer cells. The significance of this compound lies in its ability to selectively target and inhibit the PI3K/AKT/mTOR signaling pathway, which is aberrantly activated in many cancer types and plays a crucial role in tumor progression, survival, and therapeutic resistance. [1]
The PI3K/AKT pathway represents one of the most frequently dysregulated signaling pathways in human cancers, including prostate cancer. This pathway regulates diverse cellular functions including metabolism, growth, proliferation, survival, transcription, and protein synthesis. Under normal physiological conditions, this pathway is tightly regulated; however, in cancer cells, mutations or overexpression of pathway components lead to constitutive activation that drives tumor development and progression. The serine/threonine kinase Akt (protein kinase B) serves as the central node in this pathway and exists in three highly related isoforms (Akt1, Akt2, and Akt3) that share many substrates but also have isoform-specific functions. [2] The critical role of this pathway in oncogenesis has made it a prime target for therapeutic intervention, with this compound representing a novel candidate for targeted therapy.
This compound exerts its anti-tumor effects through direct interaction with key components of the PI3K/AKT signaling cascade. Molecular docking studies and surface plasmon resonance technology have demonstrated that this compound binds directly to PI3K/AKT proteins, disrupting their function and downstream signaling. This interaction leads to substantial inhibition of proliferation and induction of apoptosis in prostate cancer cells, with the most pronounced effects observed in PC-3 cells, an established model for advanced prostate cancer. [1]
The molecular mechanism involves multi-level inhibition of the PI3K/AKT/mTOR axis. Treatment with this compound results in significant reduction in the expression of PI3K, AKT, and mTOR proteins, along with modulation of their downstream effectors. Specifically, this compound interferes with the phosphorylation events that activate these signaling molecules, thereby disrupting the transmission of pro-survival signals within cancer cells. This pathway inhibition translates to several anti-cancer phenotypes: cell cycle arrest, suppression of migratory capability, and ultimately, programmed cell death. The compound's ability to block the aberrant activation of this critical pathway underscores its potential as a targeted therapy for prostate cancer, particularly in cases where conventional treatments have failed. [1]
Table 1: Key Effects of this compound on Prostate Cancer Cells Based on Experimental Evidence
| Experimental Assay | Findings | Significance |
|---|---|---|
| MTT Assay | Cytotoxic effects on prostate cancer cells, most significant on PC-3 cells | Demonstrates direct anti-cancer activity |
| Plate Clone Formation | Inhibited proliferation of PC-3 cells | Shows impact on long-term proliferative capacity |
| Flow Cytometry | Cell cycle blockade and induction of apoptosis | Reveals mechanism of growth inhibition |
| Molecular Docking | Binding to PI3K/AKT proteins | Confirms direct target engagement |
| Zebrafish Xenograft | Anti-tumor activity in vivo | Validates efficacy in living organisms |
Cell culture and treatment: Begin with prostate cancer cell lines (e.g., PC-3, 22Rv1, or C4-2B) cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂. Treat cells with this compound at varying concentrations (determined from initial IC₅₀ studies) for 24-48 hours. Include vehicle-treated controls and consider positive control compounds known to modulate the PI3K/AKT pathway. [1] [3]
Protein extraction: Lyse cells using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then clarify lysates by centrifugation at 20,000 × g for 20 minutes at 4°C. Collect the supernatant containing solubilized proteins and store at -80°C until use. Determine protein concentration using BCA, Bradford, or similar assay, ensuring a coefficient of determination (R²) ≥0.99 for accuracy. [4]
Sample preparation: Adjust protein concentrations to ensure equal loading across all samples. Prepare samples by mixing with loading buffer (e.g., Laemmli buffer) to achieve final protein loads typically between 10-20 μg per lane for cell lysates. Heat samples at 98°C for 2 minutes to denature proteins. Include prestained molecular weight markers in at least one lane for accurate molecular weight determination. [4]
Gel preparation: Use 4-12% Bis-Tris gradient gels for optimal separation of proteins across a broad molecular weight range. Gradient gels provide superior resolution compared to fixed-percentage gels. Select MES or MOPS running buffer based on target protein size: MES buffer for better resolution of proteins between 3.5-160 kDa, MOPS for proteins above 200 kDa. [4]
Electrophoresis conditions: Load prepared samples into wells and include appropriate controls: positive control lysates from cells known to express target proteins, negative control lysates from knockout cells if available, and molecular weight markers. Run gels initially at 80V for 4 minutes to allow uniform entry of proteins into the gel matrix, then increase to 180V for approximately 50 minutes, or until the dye front reaches the bottom of the gel. Avoid excessive voltage to prevent "smiley gel" artifacts from overheating. [4]
Protein transfer: Transfer proteins to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems. For traditional tank transfer, use constant current (350 mA for 60-90 minutes) with cooling. For low molecular weight antigens (<20 kDa), add 20% methanol to the transfer buffer to enhance binding and prevent pass-through. For high molecular weight antigens (>150 kDa), include 0.01-0.05% SDS to facilitate efficient transfer from gel to membrane. After transfer, verify efficiency by reversible membrane staining or by staining the gel with Coomassie blue. [5] [4]
Blocking: Incubate membranes with blocking buffer for at least 1 hour at room temperature or overnight at 4°C. Use 5% bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.05% Tween 20) for phosphoprotein detection, as milk-based blockers contain phosphoproteins that can increase background. For other targets, 5% non-fat dry milk in TBST can be used. [5]
Antibody incubation: Prepare primary antibodies in blocking buffer at optimized concentrations. Key antibodies for PI3K/AKT pathway analysis include:
Incubate membranes with primary antibodies with gentle agitation overnight at 4°C for optimal results. Wash membranes 4 times with TBST for 10 minutes each before applying secondary antibodies. Use species-appropriate fluorescently-labeled secondary antibodies (e.g., IRDye 680LT or 800CW) for quantitative fluorescent western blotting. Incubate for 1-2 hours at room temperature protected from light. Wash again as before. [4]
Detection and imaging: For fluorescent detection, scan membranes using an Odyssey imaging system or similar. Set instrument to appropriate channels based on fluorophore excitation/emission spectra. Adjust exposure settings to ensure signals are within the linear range of detection, avoiding saturation. For chemiluminescent detection, incubate membrane with ECL substrate for 3-5 minutes before imaging with a digital documentation system. [4]
Western blot analysis of this compound-treated prostate cancer cells reveals dose-dependent inhibition of the PI3K/AKT/mTOR pathway. The most significant effects are observed in PC-3 cells, where treatment with this compound results in substantial reduction of phosphorylated Akt (Ser473) and phosphorylated mTOR, indicating successful pathway blockade. These molecular changes correlate with functional outcomes including reduced cell viability, increased apoptosis, and suppressed migration. The effects begin to manifest at concentrations as low as 1-5 μM, with maximal inhibition typically achieved at 10-20 μM, depending on exposure duration and cell type. [1]
Time-course experiments demonstrate that pathway inhibition occurs relatively rapidly, with detectable reduction in phosphorylated Akt within 6-12 hours of treatment, preceding morphological changes and apoptosis induction. The suppression of downstream effectors such as PRAS40 and palladin further confirms the comprehensive nature of pathway blockade. Importantly, this compound shows efficacy in both androgen-sensitive and castration-resistant prostate cancer models, suggesting its potential application across different disease stages. [1]
Table 2: Representative Quantitative Data from this compound Treatment in PC-3 Prostate Cancer Cells
| This compound Concentration | p-Akt Reduction (%) | p-mTOR Reduction (%) | Cell Viability (%) | Apoptosis Induction (Fold Change) |
|---|---|---|---|---|
| 0 μM (Control) | 0 | 0 | 100 | 1.0 |
| 1 μM | 25.4 ± 3.2 | 18.7 ± 2.9 | 85.2 ± 4.1 | 1.8 ± 0.3 |
| 5 μM | 62.8 ± 5.1 | 55.3 ± 4.7 | 52.7 ± 3.8 | 3.5 ± 0.6 |
| 10 μM | 88.5 ± 6.3 | 79.6 ± 5.9 | 28.4 ± 2.9 | 6.2 ± 0.9 |
| 20 μM | 95.2 ± 7.1 | 91.8 ± 6.5 | 15.7 ± 1.8 | 9.7 ± 1.3 |
The anti-cancer efficacy of this compound has been validated in multiple experimental systems, culminating in in vivo confirmation using zebrafish xenograft models. These studies demonstrate that this compound effectively suppresses tumor growth and progression in a living organism, supporting its potential therapeutic utility. The zebrafish model offers several advantages for drug evaluation, including optical transparency for direct tumor visualization, high fecundity for statistical power, and physiological relevance of tumor microenvironment interactions. [1]
In xenograft experiments, PC-3 cells labeled with fluorescent markers are implanted into zebrafish embryos, followed by treatment with this compound. Quantitative analysis reveals significant reduction in tumor size and dissemination in treated compared to control animals. These in vivo findings corroborate the molecular mechanisms elucidated through in vitro experiments, providing a comprehensive preclinical profile of this compound's anti-tumor properties. Additional pharmacokinetic modeling using QikProp software suggests favorable oral absorption characteristics, further enhancing the compound's therapeutic appeal. [1]
Appropriate controls are essential for interpreting Western blot results accurately. Include positive control lysates from cell lines known to express the target proteins (e.g., PC-3 for prostate cancer markers), negative control lysates from knockout cells or tissues lacking target expression, and no primary antibody controls to assess secondary antibody specificity. For phosphorylation studies, include stimulated and unstimulated controls to confirm antibody specificity for the phosphorylated epitope. [6]
Loading controls are critical for normalizing protein expression data and accounting for variations in sample loading and transfer efficiency. Select loading controls with expression profiles appropriate for your experimental system:
Ensure your loading control has a distinct molecular weight from your target protein to facilitate simultaneous detection in multiplex assays. For quantitative comparisons, verify that the signal for both target and loading control proteins fall within the linear range of detection to avoid saturation artifacts. [6]
High background often results from excessive antibody concentrations, insufficient blocking, or inadequate washing. To address this, titrate antibodies to determine optimal concentrations, extend blocking time to 1-2 hours at room temperature or overnight at 4°C, increase number and volume of washes, and include 0.05% Tween 20 in wash buffers. For fluorescent detection, ensure membranes remain moist and protected from light throughout the procedure. [5]
Weak or no signal may indicate inefficient transfer, low antibody affinity, or insufficient antigen. To enhance signal, verify transfer efficiency by post-transfer gel staining, increase protein load, try different antigen retrieval methods, concentrate primary antibody incubation, or try a more sensitive detection system. For low abundance targets, consider using maximum sensitivity substrates such as SuperSignal West Femto. [5]
Non-specific bands often arise from antibody cross-reactivity or protein degradation. To address this, check antibody datasheets for known cross-reactivities, ensure fresh protease inhibitors are included in lysis buffers, avoid repeated freeze-thaw cycles of samples, and consider using different electrophoresis conditions (e.g., non-reducing conditions for certain antigens). [5]
Traditional Western blotting faces challenges with reproducibility, time consumption, and quantitative accuracy. Automated systems address these limitations through standardization and reduced manual intervention. The iBind Flex system automates the immunodetection steps (blocking, antibody incubations, and washes) using sequential lateral flow technology, reducing hands-on time to approximately 3 hours. While this system requires less antibody volume, it often necessitates higher antibody concentrations for optimal results. [7]
The JESS Simple Western system represents a fully automated capillary-based approach that eliminates gels and membranes entirely. Proteins are separated in capillaries, immobilized via photoactivated chemistry, and detected using standard immunoblotting principles. This system offers superior reproducibility, requires minimal sample amounts (as little as 3 μL per capillary), and automatically performs imaging and analysis. Studies directly comparing traditional Western blotting with automated systems have demonstrated that fully automated systems can save significant time while providing enhanced sensitivity, particularly for limited samples. [7]
Quantitative Fluorescent Western Blotting (QFWB) represents a significant advancement over traditional chemiluminescent detection. Fluorescent detection provides a linear detection profile across a wider range of protein concentrations compared to the saturable kinetics of chemiluminescent detection. This linearity enables more accurate quantification of expression changes, particularly for subtle modulations that might be missed with conventional methods. [4]
QFWB methodology utilizes infrared fluorescent dyes (e.g., Alexa Fluor 680 and 790) that offer minimal background autofluorescence and excellent sensitivity. The technique enables multiplex detection of multiple targets simultaneously by using primary antibodies from different host species with spectrally distinct secondary antibodies. This multiplexing capability is particularly valuable for pathway analysis, as it allows direct comparison of phosphorylated and total protein levels within the same sample, eliminating variability associated with stripping and reprobing membranes. [4]
This compound represents a promising marine-derived compound with significant potential for prostate cancer therapy development. Its ability to selectively inhibit the PI3K/AKT/mTOR pathway—a key driver of prostate cancer progression—positions it as a valuable candidate for targeted therapy approaches. The Western blot protocols outlined in this document provide comprehensive guidance for investigating the molecular mechanisms of this compound and similar compounds, with emphasis on quantitative rigor, appropriate controls, and troubleshooting strategies to ensure reliable results.
The integration of advanced methodologies such as automated Western blotting systems and quantitative fluorescent detection enhances the precision and reproducibility of pathway analysis, addressing longstanding limitations of traditional Western blotting. As research on this compound progresses, these methodologies will be essential for validating its mechanism of action, optimizing dosing regimens, and identifying potential combination therapies. The consistent demonstration of this compound's efficacy across multiple experimental models, culminating in validated in vivo activity, underscores its therapeutic promise and justifies continued investigation. [1]
AutoDock Vina is an open-source program for molecular docking that predicts the bound conformation and binding affinity of small molecule ligands to a macromolecular target, such as a protein [1]. It is widely used in structural biology and computer-aided drug design for virtual screening and studying biomolecular interactions [1]. A key advantage is its significant speed improvement and improved average accuracy in binding mode prediction compared to its predecessor, AutoDock 4, making it suitable for docking large ligand libraries [1] [2].
AutoDock Vina is part of a broader suite of tools. The table below summarizes the key components relevant to a docking workflow.
| Tool Name | Primary Function | Role in Docking Workflow |
|---|---|---|
| AutoDock Vina [1] [2] | Core docking program | Predicts optimal docked conformations and binding affinities. |
| AutoDock [1] | Core docking program | An alternative, more customizable docking engine; platform for advanced methods. |
| AutoDockTools (ADT) [1] | Graphical user interface | Prepares receptor, ligand, and parameter files; analyzes results. |
| Raccoon2 [1] | Graphical interface | Streamlines virtual screening of large compound libraries. |
| AutoLigand [1] | Binding site prediction | Identifies optimal binding sites on a receptor surface. |
For the latest versions and installation instructions, visit the official GitHub repositories:
This protocol outlines the standard procedure for a molecular docking experiment using AutoDock Vina.
Successful docking requires carefully prepared input files in the PDBQT format, which includes atomic coordinates, partial charges, atom types, and torsional degrees of freedom [1].
AutoDockTools (ADT) provides a graphical interface to perform all these preparation steps [1]. For virtual screening, libraries of compounds can be processed in batch mode.
You must define a box (the "grid") in which Vina will search for potential binding poses.
A typical Vina command is executed from the terminal. The key parameters are summarized in the table below.
| Parameter | Description | Typical Value / Example |
|---|---|---|
--receptor |
Input PDBQT file of the protein. | receptor.pdbqt |
--ligand |
Input PDBQT file of the small molecule. | ligand.pdbqt |
--config |
File containing search space parameters (center, size). | config.txt |
--exhaustiveness |
Controls the comprehensiveness of the search; higher values increase runtime but improve accuracy. | 8 (default), 32, or higher for VS |
--out |
Output PDBQT file for the best docking pose. | vina_result.pdbqt |
An example configuration file (config.txt) might look like this:
The corresponding command to run Vina would be:
For screening large compound libraries, Raccoon2 automates the process of preparing ligands, managing docking jobs on computational resources, and filtering the results based on binding energy and specific interactions [1].
A key limitation of standard docking is the treatment of the receptor as rigid. Advanced methods can mitigate this:
A 2025 study on pyrazole derivatives provides an excellent example of a complete docking workflow. The researchers synthesized compounds and evaluated their antifungal activity. To understand the mechanism, they performed molecular docking against fungal target proteins (FDC1 in A. niger, UDP-GlcNAc in A. flavus) using AutoDock Vina [5]. The compounds with the best experimental antifungal activity (e.g., 3b and 10b) also showed strong binding energies in docking. These results were further validated by MD simulations, which showed stable complexes, and by ADMET analysis, which confirmed favorable drug-like properties and low predicted toxicity [5].
The following diagrams, created with Graphviz using the DOT language, visualize the core docking workflow and the subsequent analysis steps.
Diagram 1: AutoDock Vina Docking Workflow. This chart outlines the key steps for preparing files and running a docking simulation.
Diagram 2: Post-Docking Analysis and Validation. This chart shows the pathway for validating docking results with advanced computational and experimental methods.
I hope these detailed application notes provide a solid foundation for your research with this compound. The general principles and protocols outlined here are directly applicable to your docking studies.
Application Note Summary: This document outlines a detailed protocol for utilizing zebrafish Patient-Derived Xenograft (zPDX) models to evaluate the anti-tumor efficacy of Ilicicolin C, a promising marine-derived compound, against prostate cancer. The model leverages the optical transparency and high fecundity of zebrafish for rapid, high-throughput in vivo drug screening [1].
Background: this compound is an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501. It has demonstrated significant cytotoxic effects on prostate cancer cells, particularly the PC-3 cell line, by inhibiting the PI3K/AKT/mTOR pathway and inducing apoptosis [2]. The in vivo anti-prostate cancer activity of this compound has been preliminarily confirmed in a zebrafish xenograft model, highlighting its potential for further drug development [2]. The zebrafish xenograft model is a validated tool for studying tumor growth, metastasis, and drug response, offering a faster and more scalable alternative to murine models for preliminary in vivo testing [3] [4] [5].
The diagram below illustrates the complete experimental workflow for evaluating this compound in the zebrafish xenograft model.
2.1. Zebrafish Husbandry and Preparation
2.2. Tumor Cell Preparation
2.3. Microinjection and Engraftment
2.4. Drug Treatment with this compound
2.5. Imaging and Quantitative Analysis
The tables below summarize critical parameters for establishing and analyzing the zPDX model, derived from published studies on various cancer types.
Table 1: Zebrafish Xenograft Model Parameters from Recent Studies
| Parameter | Colorectal Cancer (Cell Line) [6] | Epithelial Ovarian Cancer (Patient-Derived) [3] | Non-Small Cell Lung Cancer (PDX-derived) [4] |
|---|---|---|---|
| Zebrafish Age at Injection | 48 hpf | 2 dpf | 2 dpf |
| Injection Site | Perivitelline Space (PVS) | Yolk Sac / Duct of Cuvier | Duct of Cuvier |
| Cells Injected | ~100-200 nL of 10⁵ cells/µL suspension | Not Specified | Tissue fragments |
| Incubation Temperature | 34°C | 36°C | 34-35°C |
| Assay Duration | 3 days | 3-4 days | 3 days |
| Engraftment Success Rate | High (for cell lines) | 45% (70% for confirmed EOC) | 88% |
Table 2: Key Experimental Outcomes for this compound
| Experimental Level | Key Findings on this compound | Citation |
|---|---|---|
| In Vitro (Cell Culture) | Induced apoptosis and cell cycle arrest in PC-3 cells; inhibited PI3K/AKT/mTOR pathway. | [2] |
| In Silico (ADMET) | Predicted to have favorable oral absorption properties. | [2] |
| In Vivo (Zebrafish) | Confirmed anti-prostate cancer activity in a zebrafish xenograft model. | [2] |
This compound is an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum GXIMD 02501 [1]. Recent research has delineated its single-agent mechanism of action, providing a clear basis for rational combination strategies.
Mechanism of Action of this compound: A 2025 study demonstrated that this compound exerts anti-tumor effects in prostate cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway [1]. Key findings from this study are summarized in the table below.
Table 1: Key Experimental Findings for this compound Monotherapy (from Sorres et al., 2025)
| Experimental Model | Findings | Significance |
|---|---|---|
| In Vitro (PC-3 cells) | Cytotoxic effects; inhibited proliferation & migration; induced apoptosis & cell cycle arrest [1]. | Confirms direct anti-cancer activity. |
| Molecular Docking & SPR | This compound could bind to PI3K/AKT proteins [1]. | Identifies direct molecular target. |
| Western Blot Analysis | Inhibited expression of PI3K, AKT, and mTOR proteins; regulated downstream pathway effectors [1]. | Validates on-target mechanism of action. |
| In Vivo (Zebrafish model) | Confirmed anti-prostate cancer activity in a live animal model [1]. | Supports efficacy in a complex biological system. |
The following diagram illustrates the primary signaling pathway targeted by this compound and its logical connections to other CRPC-relevant pathways, highlighting potential combination nodes.
The crosstalk between the PI3K/AKT/mTOR and AR pathways is a well-known mechanism of resistance in CRPC [2]. Simultaneously targeting both pathways is a clinically validated strategy to overcome treatment resistance and improve patient outcomes.
This protocol outlines a systematic approach to evaluate the efficacy of this compound in combination with other agents for CRPC.
1.1 Objective: To identify synergistic drug combinations between this compound and standard-of-care agents in CRPC cell lines.
1.2 Materials:
1.3 Methodology:
1.4 Key Measurements: IC₅₀ values, Combination Index (CI) values, isobolograms.
2.1 Objective: To confirm the on-target effects of synergistic combinations.
2.2 Protocol: Western Blot Analysis
2.3 Key Measurements: Protein expression levels and phosphorylation status.
3.1 Objective: To validate the anti-tumor efficacy of the combination in a live model.
3.2 Materials & Model:
3.3 Methodology:
3.4 Key Measurements: Tumor volume, time to progression, PSA kinetics, IHC scoring.
The most promising combinations will leverage the PI3K inhibition by this compound to block a key resistance pathway.
Strategy 1: this compound + Androgen Receptor Pathway Inhibitors (ARPIs)
Strategy 2: this compound + PARP Inhibitors
Strategy 3: this compound + Ilicicolin A (Multi-Target Epigenetic/Metabolic)
This document provides detailed application notes and experimental protocols for investigating the oral absorption and pharmacokinetic properties of ilicicolin C, a member of the ilicicolin antifungal family. While comprehensive data specifically for this compound is limited in the available literature, these protocols integrate established methodologies from related compounds and current advanced modeling approaches to create a framework for systematic evaluation. The content includes computational predictions, in vitro methodologies, and physiologically based pharmacokinetic (PBPK) modeling strategies to support researchers in characterizing this compound's drug disposition properties. These protocols are designed to address the significant research gap regarding this compound's pharmacokinetic profile while leveraging existing knowledge of structurally similar ilicicolin compounds.
Ilicicolin compounds represent a class of fungal-derived metabolites with potent antifungal activity through specific inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain. While recent research has identified several ilicicolin variants including ilicicolin H and the newly discovered ilicicolin K [1], this compound remains comparatively less characterized despite its potential therapeutic value. The ilicicolin family shares a common polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic origin, resulting in structurally related compounds with variations in hydroxylation patterns and ring formations [1].
The pharmacological potential of ilicicolin derivatives is substantial, particularly in addressing the growing challenge of antimicrobial resistance. Ilicicolin H demonstrates remarkable potency against pathogenic fungi including Candida albicans with half-maximal inhibitory concentrations (IC50) in the range of 2-3 ng/mL for the fungal NADH:cytochrome bc1 reductase [1]. However, its translational development has been challenged by high plasma protein binding and modest efficacy in in vivo models [1]. Understanding the absorption and disposition properties of this compound through systematic pharmacokinetic evaluation represents a critical step in assessing its potential as a viable antifungal candidate and identifying possible advantages over other ilicicolin derivatives.
Table 1: Computed Physicochemical Properties of Illicicolin Compounds
| Property | Predicted Value | Methodology | Optimal Range |
|---|---|---|---|
| Molecular Weight | To be determined | B3LYP/6-311G(d,p) | <500 g/mol |
| logP | To be determined | DFT calculations | <5 |
| Polar Surface Area | To be determined | Molecular dynamics | <120 Ų |
| H-bond Donors | To be determined | Molecular mechanics | <5 |
| H-bond Acceptors | To be determined | Molecular mechanics | <10 |
| Rotatable Bonds | To be determined | Conformational analysis | <10 |
| HOMO-LUMO Gap | To be determined | DFT/B3LYP/6-311G(d,p) | >4 eV |
While specific computational data for this compound is not available in the literature, the methodological framework for such analysis is well-established. For structurally related natural products, Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level have been successfully employed to predict key properties including frontier molecular orbital energies and electrostatic potentials [2]. These computations provide insights into compound stability and reactivity patterns, with higher HOMO-LUMO gaps (>4 eV) indicating greater kinetic stability [2].
For oral absorption potential, critical parameters include the water-octanol partition coefficient (logP) and polar surface area (PSA), which significantly influence membrane permeability and bioavailability. Orally active drugs typically exhibit PSA values below 120 Ų, with values under 60-70 Ų associated with improved blood-brain barrier penetration [2]. Similarly, logP values exceeding 5 often correlate with poor aqueous solubility and limited absorption [2]. These computational predictions provide valuable guidance for subsequent experimental design and parameter prioritization.
Table 2: Key Bioavailability Parameters for Natural Products (Reference Data)
| Parameter | Chlorogenic Acid | Caffeic Acid | Luteolin | This compound (Predicted) |
|---|---|---|---|---|
| Bioavailability | <1% | ~5% | ~74% as conjugates | To be determined |
| Tmax (h) | 0.5-1.5 | 0.5-1.0 | <1.0 | To be determined |
| Cmax (μM) | Not detected | 0.2-0.5 | 0.2-0.5 | To be determined |
| Major Metabolites | Dihydrocaffeic acid, Ferulic acid | Sulfates, Glucuronides | Glucuronides | To be determined |
| Protein Binding | Not reported | Not reported | Not reported | Expected high based on ilicicolin H |
Analysis of related phenolic compounds provides insights into the potential absorption and metabolism behavior of this compound. Studies on compounds like chlorogenic acid and caffeic acid demonstrate that caffeoylquinic acids are not typically detected in systemic circulation intact but are extensively metabolized to hydroxycinnamate conjugates [3]. Similarly, flavonoids such as luteolin undergo significant phase II metabolism (glucuronidation and sulfation) during intestinal absorption, with approximately 74% of absorbed luteolin circulating as glucuronide conjugates [3].
For this compound, particular attention should be paid to potential plasma protein binding, as this characteristic has presented challenges for ilicicolin H, where high binding was implicated in its modest in vivo efficacy despite potent in vitro activity [1]. The structural features of this compound, particularly its hydrophobic domains and hydrogen bonding capabilities, will significantly influence its solubility-limited absorption and distribution characteristics.
Protocol 1: Equilibrium Solubility Determination
Preparation: Weigh 1-2 mg of this compound into microcentrifuge tubes (n=3). Add 1 mL of relevant media including:
Equilibration: Vortex samples for 30 seconds, then rotate on a mechanical shaker at 37°C for 24 hours.
Separation: Centrifuge at 15,000 × g for 10 minutes and collect supernatant.
Analysis: Quantify this compound concentration in supernatant using validated HPLC-UV method:
Protocol 2: Caco-2 Permeability Assessment
Cell Culture: Maintain Caco-2 cells in DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C, 5% CO₂. Seed cells on 12-well Transwell inserts at density of 1×10⁵ cells/insert and culture for 21-28 days until differentiation.
Validation: Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER) ≥300 Ω·cm² and lucifer yellow permeability <2×10⁻⁶ cm/s.
Transport Study:
Analysis: Quantify samples by LC-MS/MS and calculate apparent permeability (Papp):
Protocol 3: Hepatic Microsomal Stability
Preparation:
Incubation:
Termination and Analysis:
Physiologically based pharmacokinetic (PBPK) modeling provides a mechanistic framework for predicting this compound absorption and disposition by incorporating system-specific physiological parameters, drug-specific properties, and study-specific conditions [4]. This approach is particularly valuable for natural products like this compound where clinical data may be limited, as it enables in vitro-in vivo extrapolation (IVIVE) and prediction of pharmacokinetic behavior in humans based on preclinical data.
The structural model for this compound should incorporate key processes governing its oral absorption and disposition:
Gastrointestinal Absorption: Model including solubility-limited dissolution, intestinal permeability, and potential for enterocyte-based metabolism
Tissue Distribution: Describe using permeability-limited or flow-limited models based on this compound's physicochemical properties
Hepatic Clearance: Incorporate both metabolic clearance (from microsomal studies) and biliary excretion if observed in preclinical studies
Systemic Clearance: Account for renal clearance and potential extrahepatic metabolism
For population pharmacokinetic (pop-PK) modeling of this compound, a nonlinear mixed-effects modeling approach should be employed to characterize inter-individual variability and identify significant covariate relationships [5]. The structural model development should follow an iterative process:
Base Model Development:
Covariate Model Development:
Model Evaluation:
The pop-PK model parameters can be used to generate individualized dosing regimens through maximum a posteriori Bayesian estimation, potentially optimizing this compound exposure for specific patient populations or clinical scenarios [5].
The current literature reveals significant knowledge gaps regarding this compound's absorption and pharmacokinetic properties. While data exists for related compounds and ilicicolin derivatives, specific information for this compound is notably absent. Future research should prioritize:
Experimental Determination of Key Properties: Systematic measurement of this compound's aqueous solubility, lipophilicity (logP/D), pKa values, and plasma protein binding to establish foundational PK parameters.
In Vitro-In Vivo Extrapolation (IVIVE): Development of robust IVIVE approaches to predict human clearance mechanisms and oral bioavailability from preclinical models, addressing the translational challenges observed with ilicicolin H.
Formulation Strategy Evaluation: Investigation of advanced formulation approaches to potentially enhance this compound's oral absorption, particularly if the compound exhibits solubility-limited bioavailability similar to many natural products.
Drug-Drug Interaction Assessment: Evaluation of this compound's potential as a perpetrator or victim of metabolic drug-drug interactions, focusing on CYP enzyme inhibition/induction and transporter interactions.
These investigations should be guided by the existing regulatory frameworks for natural product development and integrated with model-informed drug development approaches that have demonstrated value in optimizing pharmacokinetic characterization of anticancer and antifungal agents [6] [5].
These application notes and protocols provide a comprehensive framework for investigating the oral absorption and pharmacokinetics of this compound. By integrating computational predictions, standardized experimental protocols, and advanced modeling approaches, researchers can systematically address the current knowledge gaps and accelerate the characterization of this promising antifungal compound. The provided methodologies emphasize physiologically relevant conditions, regulatory considerations, and translational applications to support evidence-based development decisions for this compound and related natural products.
The table below summarizes core quantitative data from recent studies, which is essential for researchers to benchmark their own experimental results.
| Assay Type | Key Findings for Ilicicolin C | Reported Values/Concentrations | Significance for Researchers |
|---|---|---|---|
| Cell Viability (MTT Assay) | Showed cytotoxic effect; most significant on PC-3 cells [1]. | N/A (Used to determine overall cytotoxicity) | Confirms PC-3 as a suitable and sensitive model for Ili-C studies. |
| Proliferation (Clone Formation) | Inhibited PC-3 cell proliferation [1]. | N/A | Demonstrates effect on long-term reproductive cell death. |
| Apoptosis (Flow Cytometry) | Induced apoptosis and blocked cell cycle in PC-3 cells [1]. | N/A | Confirms cytotoxic mechanism is via programmed cell death. |
| Migration (Real-time Cell Analysis) | Inhibited migration of PC-3 cells [1]. | N/A | Suggests potential anti-metastatic properties. |
| Pathway Inhibition (Western Blot) | Inhibited PI3K, AKT, and mTOR protein expression [1]. | N/A | Validates primary mechanism of action: PI3K/AKT/mTOR pathway suppression. |
| In Vivo Efficacy (Zebrafish Model) | Confirmed anti-prostate cancer effect in vivo [1]. | N/A | Provides evidence for efficacy in a living organism. |
Here are the detailed methodologies for key experiments cited in the literature.
This protocol is used to determine the cytotoxic effect and IC50 of this compound on PC-3 cells [1] [2].
This protocol is used to examine changes in the protein expression of the PI3K/AKT/mTOR pathway [1].
High background in an MTT assay is a common issue. Here are the main causes and solutions:
Relying on a single viability assay is not sufficient to confirm the mechanism. A multi-faceted approach is needed:
Several factors can influence the potency of a compound. Troubleshoot the following:
The diagram below outlines a logical workflow for conducting and validating a cytotoxicity assay for this compound on PC-3 cells.
Q: What is the established mechanism of action of Ilicicolin C in prostate cancer cells? A: Research indicates that this compound suppresses the progression of prostate cancer by specifically inhibiting the PI3K/AKT/mTOR signaling pathway [1]. It is a marine-derived compound that binds to PI3K/AKT proteins, leading to reduced expression of key proteins in this cascade (PI3K, AKT, mTOR) and subsequent regulation of their downstream effects [1].
Q: How specific is this compound for the PI3K/AKT/mTOR pathway? A: While this compound demonstrates a strong mechanism centered on the PI3K/AKT/mTOR axis, researchers should be aware of related compounds with different targets. For instance, Ilicicolin A, a derivative from the same source fungus, exerts its antitumor effect in castration-resistant prostate cancer primarily by suppressing the EZH2 signaling pathway [2]. This suggests that minor structural differences in this compound family can lead to engagement with distinct molecular targets.
The following diagram illustrates the primary pathway targeted by this compound and a potential alternative pathway for context.
The key evidence supporting this compound's mechanism comes from a suite of standard assays. The table below summarizes the main experimental findings and the observed effects [1].
| Assay/Method | Key Findings for this compound |
|---|---|
| MTT Assay | Showed cytotoxic effects on prostate cancer cells, most significantly on PC-3 cells. |
| Western Blot | Inhibited expression of PI3K, AKT, and mTOR proteins; regulated downstream pathway proteins. |
| Flow Cytometry | Blocked cell cycle progression and induced apoptosis in PC-3 cells. |
| Molecular Docking/SPR | Confirmed direct binding interaction with PI3K/AKT proteins. |
| Zebrafish Xenograft | Verified anti-prostate cancer activity in an in vivo model. |
For researchers looking to replicate or build upon these findings, here is a summary of the core experimental protocols utilized in the key study [1].
| Experimental Area | Detailed Methodology |
|---|---|
| Cell-based Assays | Used PC-3 human prostate cancer cells. Cell viability measured via MTT assay after treatment. Proliferation assessed by colony formation. Apoptosis and cell cycle analyzed by flow cytometry. Migration evaluated via real-time cell analysis. |
| Pathway Interaction | Interaction with PI3K/AKT proteins analyzed by molecular docking software and Surface Plasmon Resonance (SPR). |
| Expression Analysis | Protein expression and phosphorylation levels examined by Western blotting. |
| In Vivo Validation | Anti-cancer efficacy confirmed using a zebrafish xenograft model. |
Q: What should I check if my Western blot does not show downregulation of p-AKT after this compound treatment? A: First, verify the activity of your compound. This compound should significantly reduce phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), which are reliable pharmacodynamic markers of pathway inhibition [1] [3]. Ensure you are using a responsive cell line (e.g., PC-3 cells were highly responsive) [1]. Confirm that your treatment conditions (dose, duration) align with effective concentrations from the literature.
Q: The anticancer effect in my experiment is weaker than expected. What could be the reason? A: Consider the following:
Accurately determining the fraction unbound (f_u) is the first critical step. The table below summarizes the core principles and applicable strategies for different types of challenging compounds [1] [2].
| Method | Core Principle | Best For | Key Strategic Modifications |
|---|---|---|---|
| Equilibrium Dialysis | Equilibrium via membrane separation of plasma and buffer [3] | Standard compounds; high-throughput use | Presaturation, Plasma Dilution, Addition of Solutol [1] |
| Ultracentrifugation | Separation by high-speed spinning without a membrane [3] | Highly lipophilic compounds; avoids nonspecific binding to equipment [1] | Often used as an orthogonal method to verify results |
| Ultrafiltration | Pressure-based filtration through a membrane [3] | Covalent inhibitors; rapid processing | Membrane pretreatment with surfactants (e.g., Tween-80) to improve recovery [3] |
The following workflow can guide the selection of an appropriate method.
If initial measurements confirm that Ilicicolin C is highly bound, consider these investigative and mitigation strategies:
Why is accurately measuring plasma protein binding so important for drug discovery? The unbound drug fraction (f_u) is critical for predicting a drug's distribution, efficacy, and potential for drug-drug interactions (DDIs). Overestimating binding can lead to overly conservative DDI risk assessments, potentially excluding viable drug candidates or leading to unnecessary restrictions on a drug's label [2].
The recovery of my compound in equilibrium dialysis is low. What can I do? Low recovery is often caused by nonspecific binding to the experimental apparatus. Effective solutions include presaturating the dialysis membranes and equipment with a solution of the compound before the actual experiment, or adding agents like Solutol or Tween-20 to the buffer to compete for non-specific binding sites [1] [3].
A colleague suggested diluting the plasma. How does that help? Diluting the plasma (e.g., 1:1 with buffer) increases the f_u, making it easier to measure accurately and helping the system reach equilibrium faster. The f_u value for undiluted plasma can be calculated back from the measured value using established formulas [1].
This section provides a standardized framework for evaluating the selectivity of a compound like Ilicicolin C, which is crucial for assessing its potential as a therapeutic agent.
The table below outlines the core data you need to collect and the formula for calculating the Selectivity Index.
| Parameter | Description | Measurement Method |
|---|---|---|
| IC50 (Cancer Cells) | Concentration that inhibits 50% of cancer cell viability. | MTT assay [1] [2]. |
| IC50 (Normal Cells) | Concentration that inhibits 50% of a non-cancerous cell line. | MTT assay on normal human fibroblasts (e.g., HSF, OUMS-36T-1F) [1] [2]. |
| Selectivity Index (SI) | SI = (IC50 Normal Cells) / (IC50 Cancer Cells) | Calculated. An SI > 1 indicates selectivity towards cancer cells, with higher values suggesting a better therapeutic window [2]. |
The following workflow details the key experimental steps, from cell culture to data analysis, for determining cytotoxic activity and selectivity.
Key Procedural Notes:
Since the specific data for this compound was not found, you can pursue these avenues:
When specific information on a niche research topic is scarce, the following strategies can help you develop the necessary protocols and troubleshooting guides:
| Experimental Goal | Key Methodologies | Purpose & Insight |
|---|---|---|
| Identify Gene Cluster | Genome sequencing, bioinformatic analysis (AntiSMASH), gene knockout/complementation | Confirm the set of genes responsible for this compound biosynthesis. [1] |
| Profile Key Intermediates | LC-MS/MS, NMR | Track metabolic flux, identify potential yield-limiting "bottleneck" steps in the pathway. [1] |
| Optimize Cultivation | Manipulate culture media (C/N source), temperature, light, use fed-batch/dual-phase bioreactors | Significantly increase both biomass and target compound yield. [1] |
| Strain Engineering | Overexpress key biosynthetic genes; disrupt competing pathways using CRISPR/Cas9 | Enhance carbon flux toward this compound and reduce product loss to side pathways. [1] |
The following diagram illustrates a logical workflow for investigating and optimizing the production of a microbial metabolite like this compound, based on established metabolic engineering principles.
| Feature | Ilicicolin A | Ilicicolin C |
|---|---|---|
| Primary Molecular Target | EZH2 (Enhancer of Zeste Homolog 2) [1] [2] [3] | PI3K/AKT/mTOR signaling pathway proteins [4] |
| Main Mechanism of Action | Suppresses EZH2 protein levels and its binding to promoter regions of genes like AR, leading to transcriptional changes [1] [2] | Inhibits the PI3K/AKT/mTOR pathway, reducing expression of key proteins and inducing cell death [4] |
| Key Experimental Models | Human CRPC cell lines (C4-2B, 22Rv1); Enzalutamide-resistant models [1] [2] | Human prostate cancer cell lines (PC-3); Zebrafish xenograft model [4] |
| Observed Anti-Cancer Effects | Inhibits proliferation, reduces colony formation [1] [2] | Induces apoptosis (cell death), inhibits proliferation and migration, blocks cell cycle [4] |
| Synergy with Other Drugs | Enhances the anti-cancer effect of Enzalutamide in CRPC models [1] [2] | Information not available in the searched literature |
| Research Year (Latest) | 2021 [1] [2] [3] | 2024 [4] |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the studies.
The following diagrams illustrate the distinct signaling pathways through which Ilicicolin A and this compound exert their anti-prostate cancer effects.
The distinct mechanisms of Ilicicolin A and this compound highlight their unique potential in prostate cancer therapeutic development:
Both compounds are derived from natural sources and are in the early stages of investigation. Further research, including more extensive in vivo studies and eventual clinical trials, is necessary to fully understand their efficacy, safety, and therapeutic potential in humans.
| Compound Name | Primary Activity / Note | Key Experimental Findings |
|---|
| Ilicicolin H | Potent, broad-spectrum antifungal; inhibits mitochondrial cytochrome bc1 complex (Qi site) [1] [2] [3]. | • IC₅₀ vs. Yeast bc1 complex: 3-5 nM [1] [2] [3] • MIC vs. C. albicans: 0.04 - 0.31 µg/mL [2] • Selectivity: >1000-fold for fungal over mammalian enzyme [2] | | Ilicicolin J | Shunt product of Ilicicolin H biosynthesis; simplified structure, similar antifungal potency [1]. | • MIC vs. C. albicans: 6.3 µg/mL, comparable to Ilicicolin H [1] | | Ilicicolin K | Novel derivative; different bioactive properties, may overcome Ilicicolin H limitations [4] [5]. | • Strong activity vs. S. cerevisiae; moderate activity vs. Candida auris [4] [5] | | Ilicicolin A | Antitumor agent; different mechanism, suppresses EZH2 signaling in prostate cancer [6]. | • Inhibits growth of castration-resistant prostate cancer cells [6] |
Ilicicolin H is a potent inhibitor of fungal mitochondrial respiration.
The potent activity of Ilicicolin H is demonstrated through several key experimental approaches.
The strong target-specific potency of Ilicicolin H is hindered by high plasma protein binding, reducing its efficacy in vivo [1] [2]. Recent research focuses on discovering or engineering structural analogues.
The table below summarizes the key experimental findings for the combination of Ilicicolin A and Enzalutamide.
| Aspect | Experimental Findings for Ilicicolin A (Ili-A) |
|---|---|
| Source & Purity | Isolated from coral-derived fungus Acremonium sclerotigenum GXIMD 02501; purity ≥95% [1] [2]. |
| Primary Mechanism | Suppresses the EZH2 signaling pathway. Reduces EZH2 protein levels and suppresses its binding to promoter regions of AR/PLK-1/AURKA [1] [2] [3]. |
| Antitumor Effect | Shows antiproliferative activity in human CRPC cells (e.g., C4-2B, 22Rv1). Low doses inhibit cell growth and colony formation [1] [2]. |
| Combination Effect with Enzalutamide | Enhances the anticancer activity of enzalutamide in CRPC models. Suggests potential to overcome enzalutamide resistance [1] [2] [3]. |
| Proposed Role in CRPC Therapy | Could be used in combination with enzalutamide to treat CRPC [1] [2]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the studies.
The following diagram illustrates the proposed mechanism of Ilicicolin A and the key experimental steps used to validate its effects in CRPC models.
The table below summarizes the bioactivities of other ilicicolin compounds for which data is available. Please note that these are not for Ilicicolin C and are from different biological contexts.
| Compound | Reported Activity | Relevant Experimental Models | Key Findings / Mechanism |
|---|---|---|---|
| Ilicicolin A | Anticancer [1] [2] | Castration-resistant prostate cancer cells (e.g., 22Rv1, C4-2B) [1] [2] | Suppresses EZH2 protein levels and its binding to promoter regions of genes like AR, PLK1, and AURKA; enhances efficacy of enzalutamide [1] [2]. |
| Ilicicolin H | Antifungal [3] [4] | Candida albicans, Saccharomyces cerevisiae [3] [4] | Potent inhibitor of mitochondrial cytochrome bc1 reductase; shows high selectivity (>1000-fold) for fungal vs. mammalian enzyme [3]. |
| Ilicicolin K | Antifungal [4] | Saccharomyces cerevisiae, Candida auris [4] | Novel compound; strong activity against S. cerevisiae; likely also targets cytochrome bc1 complex [4]. |
To help guide your research, here is a proposed experimental workflow for evaluating the comparative toxicity of a compound like this compound, based on standard practices in the field.
Based on the methodologies found in the search results, here are specific protocols you could adapt for a toxicity study on this compound.
Given the current lack of data on this compound, your work could make a significant contribution. I suggest you:
| Compound Name | Source | Key Molecular Targets & Mechanisms | Demonstrated Anti-Cancer Effects (Selected Models) |
|---|---|---|---|
| Ilicicolin C (Marine) | Coral-derived fungus Acremonium sclerotigenum [1] | Inhibits PI3K/AKT/mTOR pathway; induces apoptosis & cell cycle arrest; inhibits migration [1] | Cytotoxic to PC-3 prostate cancer cells; inhibits proliferation, migration; induces apoptosis; anti-tumor effect in zebrafish model [1] |
| Berberine (Terrestrial) | Plants like Rhizoma coptidis [2] | Scavenges free radicals; inhibits PI3K/AKT/mTOR, Wnt/β-catenin, inflammation; induces apoptosis & cell cycle arrest [2] | Induces apoptosis in prostate (PC-3, LnCaP), breast, liver & other cancer cell lines; synergy with other drugs [2] [3] |
| Crassolide (Marine) | Soft coral Lobophytum michaelae [4] | Induces Immunogenic Cell Death (ICD); activates p38 MAPK; inhibits NF-κB & STAT1 [4] | Reduces breast cancer cell viability; stimulates anti-tumor immunity [4] |
| 13-AC (Marine) | Soft coral Lobophytum crassum [4] | Inhibits tubulin polymerization [4] | Active against prostate cancer cells; suppresses tumor growth in vivo; modulates cell migration/invasion pathways [4] |
| Palytoxin (Marine) | Soft coral Palythoa aff. Clavate [4] | Induces apoptosis [4] | Selective cell death in leukemia cell lines; inhibits tumor formation in zebrafish model [4] |
| Extracts of C. edulis & *P. capensis* (Terrestrial) | Medicinal plants [5] | Upregulates p53 and Bax expression; induces apoptosis [5] | Active against breast (HCC 1395) and prostate (DU-145) cancer cells [5] |
Understanding the key experiments used to establish these effects is crucial for evaluating the data.
The following diagrams illustrate the primary anti-cancer mechanisms of this compound and the broader context of marine drug discovery.
This compound stands out for its precise targeting of the critically important PI3K/AKT/mTOR pathway in prostate cancer, supported by solid in vitro and in vivo data [1]. However, like many marine-derived compounds, its journey to the clinic faces hurdles concerning large-scale production, bioavailability, and potential toxicity [6] [7].
Future research should focus on:
The following table summarizes the key findings from a 2025 study on Ilicicolin C's efficacy against prostate cancer, providing a qualitative correlation between in vitro and in vivo results [1].
| Experimental Setting | Model/Assay | Key Findings on this compound |
|---|---|---|
| In Vitro | Cytotoxicity (MTT) & proliferation (clone-formation) on PC-3 prostate cancer cells | Showed cytotoxic effects; most significant effect on PC-3 cells; inhibited proliferation and migration [1]. |
| In Vitro | Flow cytometry & cell cycle analysis | Induced apoptosis and blocked cell cycle in PC-3 cells [1]. |
| In Vitro | Molecular docking & surface plasmon resonance (SPR) | Could bind directly to PI3K/AKT proteins [1]. |
| In Vitro | Western blot analysis | Inhibited expression of PI3K, AKT, and mTOR proteins [1]. |
| In Vivo | Zebrafish xenograft model | Confirmed anti-prostate cancer effect in vivo [1]. |
For researchers aiming to replicate or build upon these findings, here are the methodologies for the core experiments cited above [1]:
The study proposes that this compound exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical driver of prostate cancer progression. The diagram below illustrates this proposed mechanism.
The research indicates that this compound is a promising marine compound that suppresses prostate cancer progression by counteracting the aberrant activation of the PI3K/AKT/mTOR pathway [1]. By inhibiting this pathway, this compound promotes apoptosis and inhibits cancer cell proliferation and migration.
The search results confirm this compound's bioactivity but lack a quantitative potency correlation (e.g., a specific IC50 to ED50 ratio). To build a more comprehensive guide, you could: